molecular formula C10H14N2O B3371963 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one CAS No. 85302-17-6

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one

Cat. No. B3371963
CAS RN: 85302-17-6
M. Wt: 178.23 g/mol
InChI Key: OEZIYCHYBFWRHB-UHFFFAOYSA-N
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Description

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one is a chemical compound with the molecular formula C10H14N2O . It has an average mass of 177.243 Da and a monoisotopic mass of 177.115356 Da . It is a versatile building block used for the synthesis of more complex pharmaceutical compounds .


Synthesis Analysis

The synthesis of 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one involves multicomponent reactions with cyclic enaminones and arylglyoxals playing a key role . A radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride has been reported .


Molecular Structure Analysis

The InChI code for 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one is 1S/C10H14N2O/c1-10(2)4-8-7(9(13)5-10)6-11-12(8)3/h6H,4-5H2,1-3H3 . This provides a detailed representation of the molecule’s structure.


Chemical Reactions Analysis

1,5,6,7-Tetrahydro-4H-indazol-4-one is a reactant in the synthesis of psammopemmin A, an antitumor agent . It also reacts in the preparation of tricyclic indole and dihydroindole derivatives as inhibitors of guanylate cyclase .


Physical And Chemical Properties Analysis

The compound is a light yellow solid .

properties

IUPAC Name

1,6,6-trimethyl-5,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2)4-8-7(9(13)5-10)6-11-12(8)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZIYCHYBFWRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NN2C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one

Synthesis routes and methods

Procedure details

Prepared analogously to Example 1 starting from methylhydrazine and 2-(dimethylaminomethylene)-5,5-dimethyl-cyclohexane-1,3-dione.
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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